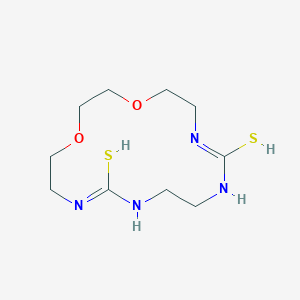

![molecular formula C10H11NO4 B381991 2-[(2-Methoxy-2-oxoethyl)amino]benzoic acid CAS No. 114514-94-2](/img/structure/B381991.png)

2-[(2-Methoxy-2-oxoethyl)amino]benzoic acid

Overview

Description

“2-[(2-Methoxy-2-oxoethyl)amino]benzoic acid” is a carboxylic α,α-diaminoester . It is obtained by N-alkylation of methyl α-azido glycinate N-benzoylated with 2-aminobenzoic acid . The compound is stable and can be stored for an unlimited time without any signs of decomposition .

Synthesis Analysis

The synthesis of “this compound” is based on the N-alkylation of 2-aminobenzoic acid with methyl α-azidoglycinate N-benzoylated . The reaction was carried out in dry acetone at room temperature for 48 hours in the presence of a base such as diisopropylethylamine (DIPEA) . The product was obtained in 72% overall yield .Molecular Structure Analysis

The molecular structure of “this compound” was characterized by nuclear magnetic resonance and mass spectrometry . The InChI code for this compound is 1S/C10H10O4/c1-14-9(11)6-7-4-2-3-5-8(7)10(12)13/h2-5H,6H2,1H3,(H,12,13) .Chemical Reactions Analysis

The chemical reaction involved in the synthesis of “this compound” is the N-alkylation of 2-aminobenzoic acid with methyl α-azidoglycinate N-benzoylated . This reaction results in the formation of the new racemic carboxylic α,α-diaminoester .Physical and Chemical Properties Analysis

The compound has a molecular weight of 194.19 . It is stable and can be stored for an unlimited time without any signs of decomposition . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current literature.Scientific Research Applications

Synthesis Methods and Applications :

- Synthesis of 2-amino-4-methoxy Benzoic Acid: Investigated a novel synthesis method of 2-amino-4-methoxy benzoic acid using toluidine as the starting material. This method offers advantages such as a short synthetic route, readily available raw materials, and low cost (Jiang Jian-hui, 2010).

Chemical Properties and Reactions :

- Cyclization of Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate: Explored the cyclization in the presence of bases giving 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid (I. Ukrainets et al., 2014).

Applications in Materials Science :

- Adsorption-Based Recovery of Cobalt: Used modified activated carbon with 2-hydroxy-5-methoxy benzoic acid for the removal of cobalt ions from aqueous solutions, demonstrating high efficiency in this process (J. K. Gunjate et al., 2020).

Biological and Pharmacological Applications :

- Synthesis of Schiff Bases for Antibacterial Activity: Synthesized Schiff bases derived from 4-aminobenzoic acid, showing potential as antibacterial agents against various medically important bacterial strains (Jigna Parekh et al., 2005).

- Development of Novel Fluorescence Probes: Designed and synthesized novel fluorescence probes to detect reactive oxygen species, using derivatives of benzoic acid, demonstrating their utility in biological and chemical applications (Ken-ichi Setsukinai et al., 2003).

Chemical Analysis and Characterization :

- Synthesis and Crystal Structure Analysis: Conducted synthesis and crystal structure determination of 2-methoxy-benzoic acid derivatives, contributing to a better understanding of their chemical properties (Zhao et al., 2010).

Environmental Impact and Toxicity Studies :

- Assessment of the Toxicity of Benzoic Acid Derivatives: Investigated the toxic properties of several benzoic acid derivatives, including 4-methoxybenzoic acid, in intragastric intake, highlighting their effects on the hepatorenal system and potential toxicity (L. G. Gorokhova et al., 2020).

Herbicide and Pesticide Applications :

- Behavior of Herbicides in Plants: Discussed the use of methoxy and cyano derivatives of benzoic acid, such as dicamba and dichlobenil, in herbicides, contributing to agricultural applications (D. Frear et al., 1972).

Mechanism of Action

- The primary target of 2-[(2-Methoxy-2-oxoethyl)amino]benzoic acid is not explicitly mentioned in the available literature. However, we know that it is a carboxylic α,α-diaminoester synthesized through N-alkylation of methyl α-azido glycinate N-benzoylated with 2-aminobenzoic acid .

Target of Action

Properties

IUPAC Name |

2-[(2-methoxy-2-oxoethyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-15-9(12)6-11-8-5-3-2-4-7(8)10(13)14/h2-5,11H,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCIMWNRRUVYMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[(Trifluoromethyl)sulfanyl]anilino}acetic acid](/img/structure/B381908.png)

![3-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]-1,2,3-benzotriazin-4-one](/img/structure/B381910.png)

![2-[(Imidazo[1,2-a]pyrimidin-2-ylmethyl)sulfanyl]phenylamine](/img/structure/B381913.png)

![3-Bromonaphtho[1,2-b]thiophene-2-carboxylic acid](/img/structure/B381919.png)

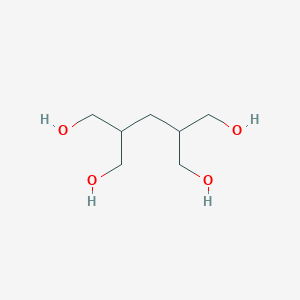

![6,9,12,20,23,28,31-Heptaoxa-1,3,15,17-tetraazabicyclo[15.8.8]tritriacontane-2,16-dithione](/img/structure/B381922.png)

![7-[(1-adamantylcarbonyl)oxy]-9-oxo-9H-fluoren-2-yl 1-adamantanecarboxylate](/img/structure/B381923.png)

![[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B381924.png)

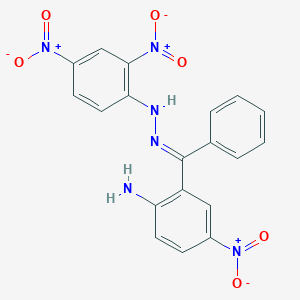

![2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B381925.png)

![2-[5-(5-Bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]acetic acid](/img/structure/B381928.png)

![5-(4-Fluorobenzylidene)-3-[3-(4-morpholinyl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B381931.png)